4-Benzyloxyphenylisocyanide
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Overview
Description
4-Benzyloxyphenylisocyanide, also known as 1-(benzyloxy)-4-isocyanobenzene, is an organic compound with the molecular formula C14H11NO. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further substituted with an isocyanide group.
Preparation Methods
The synthesis of 4-Benzyloxyphenylisocyanide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Formation of Benzyloxy Group: The hydroxyl group of 4-hydroxybenzaldehyde is converted to a benzyloxy group through a reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of Isocyanide Group: The benzyloxybenzaldehyde is then subjected to a formylation reaction to introduce the isocyanide group.
Chemical Reactions Analysis
4-Benzyloxyphenylisocyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding benzyloxyphenyl derivatives.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyloxyphenylisocyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through isocyanide-based multicomponent reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Benzyloxyphenylisocyanide involves its ability to act as a ligand in coordination chemistry. The isocyanide group can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic processes, influencing molecular targets and pathways involved in chemical transformations .
Comparison with Similar Compounds
4-Benzyloxyphenylisocyanide can be compared with other similar compounds such as:
Phenylisocyanide: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
4-Methoxyphenylisocyanide: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and applications.
4-Benzyloxyphenylamine: Contains an amine group instead of an isocyanide group, leading to different chemical properties and uses .
The uniqueness of this compound lies in its combination of the benzyloxy and isocyanide groups, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-isocyano-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIWVJYGBWLIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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